

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DGS), a key lipid in the development of advanced drug delivery systems. This document details its physicochemical properties, its role in creating pH-responsive delivery vehicles, and protocols for its use in laboratory settings.

Core Concepts

1,2-Dioleoyl-sn-glycero-3-succinate is an anionic, pH-responsive phospholipid critical in the formulation of liposomes and lipid nanoparticles (LNPs). Its unique structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts valuable characteristics to lipid bilayers. The succinate moiety provides a negative charge and the ability to respond to changes in environmental pH, a feature exploited for triggered drug release in acidic microenvironments, such as those found in tumors or endosomes.^{[1][2][3]} This property, combined with the flexibility and fusogenicity conferred by the oleoyl chains, makes DGS an essential component in the design of sophisticated delivery systems for a variety of therapeutic agents, including nucleic acids and proteins.^[1]

Physicochemical Properties

A summary of the key quantitative data for **1,2-Dioleoyl-sn-glycero-3-succinate** is presented below.

Property	Value	Source
Molecular Weight	721.06 g/mol	[4]
Molecular Formula	C43H76O8	[4]
Purity	>98%	[4]
Appearance	White Solid	[4]
Solubility	Soluble in chloroform, methanol, and ethanol	
Storage Temperature	-20°C	[4]

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating **1,2-Dioleoyl-sn-glycero-3-succinate**.

Materials:

- **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)**
- Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Bath sonicator or extruder
- Nitrogen or Argon gas

Methodology:

- Lipid Film Preparation:
 1. Dissolve DGS and other desired lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids should be determined based on the desired formulation characteristics.
 2. Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. This process should result in a thin, uniform lipid film on the inner surface of the flask.
 3. To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.[\[5\]](#)[\[6\]](#)
- Hydration:
 1. Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
 2. Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs).
- Vesicle Sizing:
 1. To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.[\[5\]](#)
 2. Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes.[\[6\]](#)[\[7\]](#)
 3. Extrusion: Force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.[\[5\]](#)

Protocol 2: Formulation of DGS-Containing Lipid Nanoparticles via Microfluidic Mixing

This protocol outlines a reproducible method for producing LNPs for nucleic acid delivery.

Materials:

- **1,2-Dioleoyl-sn-glycero-3-succinate (DGS)**
- Ionizable cationic lipid
- Helper lipids (e.g., cholesterol, DSPC)
- PEG-lipid
- Ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0) containing the nucleic acid payload
- Microfluidic mixing device

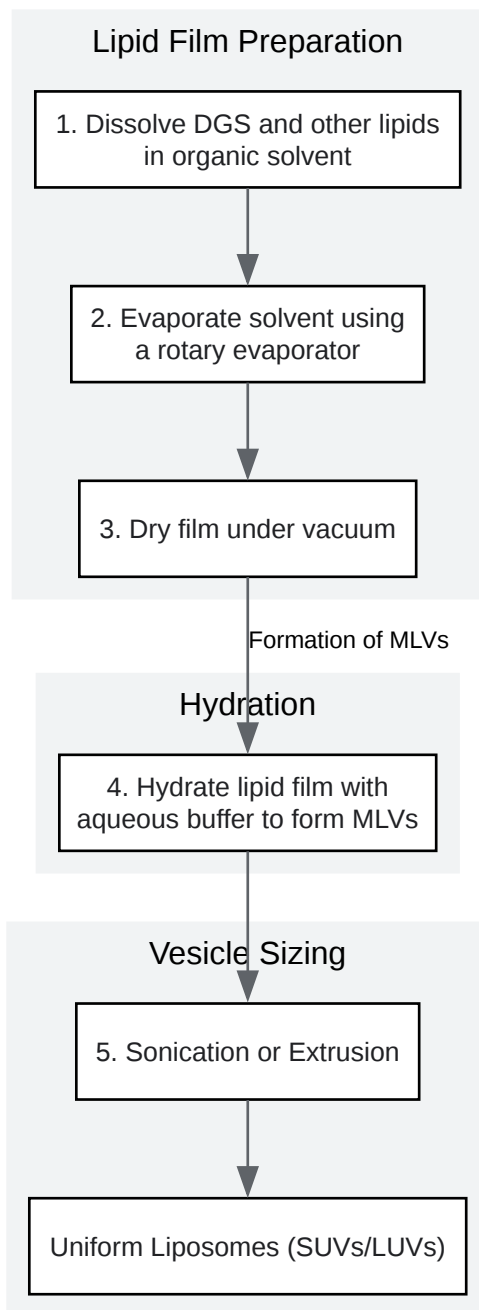
Methodology:

- **Solution Preparation:**
 1. Prepare an ethanol phase by dissolving DGS, the ionizable lipid, helper lipids, and PEG-lipid in ethanol.[8] The molar ratios should be optimized for the specific application.
 2. Prepare an aqueous phase by dissolving the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).
- **Microfluidic Mixing:**
 1. Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
 2. Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[8][9] The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.[10]
- **Purification and Buffer Exchange:**

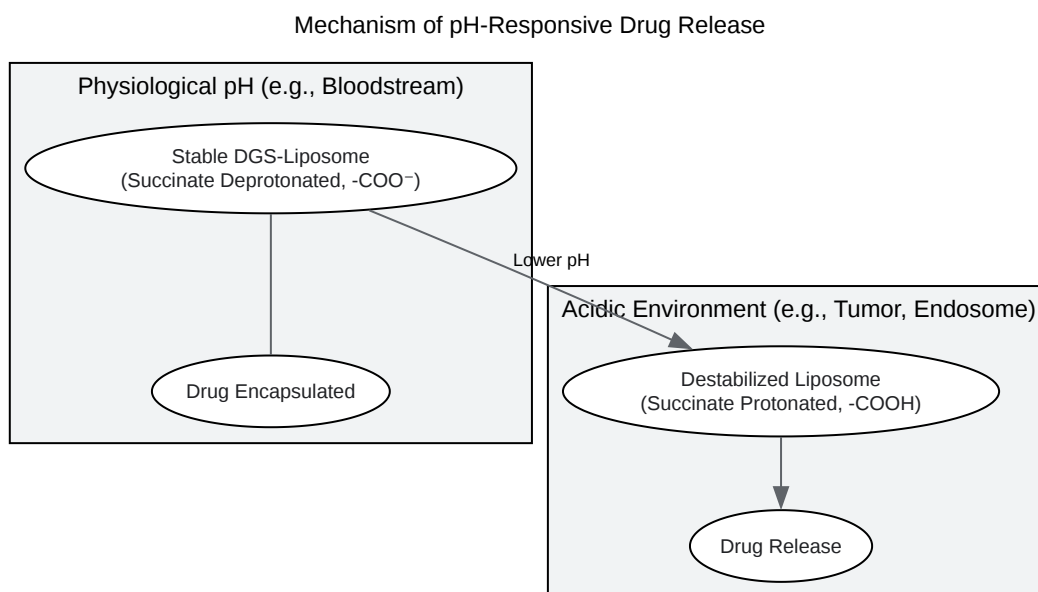
1. The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., PBS, pH 7.4).

Visualizations

Workflow for DGS-Liposome Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for DGS-Liposome Preparation.



[Click to download full resolution via product page](#)

Caption: Mechanism of pH-Responsive Drug Release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-dioleoyl-sn-glycero-3-succinate - CD Bioparticles [cd-bioparticles.net]

- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. CA2921161A1 - Compositions and methods for the manufacture of lipid nanoparticles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553122#1-2-dioleoyl-sn-glycero-3-succinate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com